tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]-N-methylcarbamate is a chemical compound with the molecular formula and a molecular weight of 217.26 g/mol. This compound is classified under carbamates, which are esters or salts of carbamic acid. The structure features a tert-butyl group, a hydroxymethyl-substituted oxetane ring, and a methyl carbamate moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
The synthesis of tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an oxetane derivative. A common synthetic route includes:
In an industrial context, production may utilize large-scale batch reactors where precise control of temperature and pressure is maintained to optimize yield. Purification processes such as recrystallization or column chromatography are often employed to achieve high purity levels of the final product.
The molecular structure of tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]-N-methylcarbamate can be represented by its SMILES notation: CC(C)(C)OC(=O)NCC1(CO)COC1
. The compound features:
tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]-N-methylcarbamate is capable of undergoing various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may modify enzyme or protein activity. Additionally, the carbamate group serves as a protecting group during chemical synthesis, preventing unwanted side reactions.
The compound exhibits properties typical of carbamates, including:
Key chemical properties include:
tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]-N-methylcarbamate finds applications across various scientific fields:
This compound's unique structural features and reactivity make it valuable in both research and industrial applications, highlighting its importance in advancing chemical synthesis and biological studies.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: